Researchers investigating 5-HT6 receptor function face a scarcity of selective full agonists with characterized in vivo neurochemical profiles. WAY-181187 HCl overcomes this gap: • 2.2 nM Ki full agonist, 93% Emax relative to 5-HT • Uniquely elevates extracellular GABA in cortex, hippocampus, striatum, and amygdala without altering monoamines or glutamate • Validated in microdialysis (10-30 mg/kg s.c.), electrophysiology (1-4 mg/kg i.v.), and behavioral models of TBI and OCD. Available in high purity with reliable supply.
Molecular FormulaC15H14Cl2N4O2S2
Molecular Weight417.3 g/mol
CAS No.554403-08-6
Cat. No.B105609
⚠ Attention: For research use only. Not for human or veterinary use.
Technical Parameters
Basic Identity
Product Name
WAY-181187 hydrochloride
CAS
554403-08-6
Synonyms
1-[(6-Chloroimidazo[2,1-b]thiazol-5-yl)sulfonyl]-1H-Indole-3-ethanamine Monohydrochloride; WAY 181187 Hydrochloride;
WAY-181187 hydrochloride (CAS 554403-08-6) is a high-affinity, selective full agonist at the human serotonin 5-HT6 receptor, with a binding affinity (Ki) of 2.2 nM and functional potency (EC50) of 6.6 nM [1]. The compound exhibits an Emax of 93% relative to 5-HT, confirming full agonism [1]. Structurally, it is identified as 2-[1-({6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}sulfonyl)-1H-indol-3-yl]ethan-1-amine hydrochloride, with a molecular formula of C15H14Cl2N4O2S2 and a molecular weight of 417.33 Da [2]. The compound is an indispensable tool compound for investigating the neurochemical, behavioral, and electrophysiological functions of the 5-HT6 receptor in preclinical neuroscience research [1][3].
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Full 5-HT6 receptor agonism study workflow
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Selective agonist tool for CNS target engagement
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Preclinical neurochemistry & electrophysiology research
[1] Schechter LE, Lin Q, Smith DL, Zhang G, Shan Q, Platt B, et al. Neuropharmacological profile of novel and selective 5-HT6 receptor agonists: WAY-181187 and WAY-208466. Neuropsychopharmacology. 2008;33(6):1323-1335. PMID: 17625499. View Source
[2] Royal Society of Chemistry. ChemSpider: WAY-181187 hydrochloride. CSID: 26386832. View Source
[3] National Center for Advancing Translational Sciences (NCATS). Inxight Drugs: WAY-181187. UNII: WXE3H7W295. View Source
Why WAY-181187 HCl Cannot Be Substituted
WAY-181187 hydrochloride is a full 5-HT6 receptor agonist [1], a functional class fundamentally distinct from 5-HT6 antagonists (e.g., SB-742457, SB-399885, Idalopirdine), which constitute the majority of commercialized tool compounds for this receptor [2]. Direct electrophysiological evidence confirms this functional dichotomy: WAY-181187 produces a dose-dependent increase in 5-HT neuron firing rate, whereas the antagonist SB-399885 produces a decrease, an effect fully reversible by WAY-181187 [3]. Furthermore, among the limited number of available 5-HT6 agonists, WAY-181187 exhibits a unique in vivo neurochemical signature—elevating extracellular GABA in the frontal cortex, hippocampus, striatum, and amygdala without affecting glutamate, norepinephrine, serotonin, or dopamine [1]. Substitution with alternative agonists such as WAY-208466 (lower affinity), ST1936 (broader selectivity profile and distinct neurochemical effects), or EMD-386088 (partial agonist) will yield different pharmacological outcomes in assays, potentially invalidating study conclusions [1][4][5][6].
5-HT6 antagonist class mismatch
Antagonists (e.g., SB-399885) produce opposite effects on 5-HT neuron firing; functional reversal may not translate to agonist replacement.
Alternative agonist neurochemical profile differs
ST1936 primarily modulates dopamine/norepinephrine, not GABA; pathway engagement may diverge in anxiety or inhibitory transmission models.
Partial agonist or lower-affinity analog alters assay response
EMD-386088 (partial agonist) and WAY-208466 (lower affinity) may yield distinct functional outcomes in receptor occupancy or plasticity assays.
[1] Schechter LE, Lin Q, Smith DL, Zhang G, Shan Q, Platt B, et al. Neuropharmacological profile of novel and selective 5-HT6 receptor agonists: WAY-181187 and WAY-208466. Neuropsychopharmacology. 2008;33(6):1323-1335. PMID: 17625499. View Source
[2] Karila D, Freret T, Bouet V, Boulouard M, Dallemagne P, Rochais C. Therapeutic Potential of 5-HT6 Receptor Agonists. J Med Chem. 2015;58(20):7901-7912. PMID: 26340430. View Source
[3] Brouard JT, Schweimer JV, Houlton R, Burnham KE, Quérée P, Sharp T. Pharmacological Evidence for 5-HT6 Receptor Modulation of 5-HT Neuron Firing in Vivo. ACS Chem Neurosci. 2015;6(7):1241-1247. PMID: 25871172. View Source
[4] Valentini V, Frau R, Bordi F, Borsini F, Di Chiara G. A microdialysis study of ST1936, a novel 5-HT6 receptor agonist. Neuropharmacology. 2011;60(4):602-608. PMID: 21185318. View Source
[5] Mattsson C, Sonesson C, Sandahl A, Greiner HE, Gassen M, Plaschke J, et al. 2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists. Bioorg Med Chem Lett. 2005;15(19):4230-4234. PMID: 16055331. View Source
[6] Jastrzębska-Więsek M, Partyka A, Rychtyk J, Śniecikowska J, Kołaczkowski M, Wesołowska A, et al. Antidepressant-like activity of EMD 386088, a 5-HT6 receptor partial agonist, following systemic acute and chronic administration to rats. Naunyn Schmiedebergs Arch Pharmacol. 2015;388(6):623-632. PMID: 25743574. View Source
WAY-181187 HCl Differentiation Evidence
Higher 5-HT6 Binding Affinity vs. WAY-208466
In direct head-to-head radioligand binding assays conducted under identical conditions, WAY-181187 demonstrates a binding affinity (Ki) of 2.2 nM at the human 5-HT6 receptor, compared to 4.8 nM for WAY-208466, representing a >2-fold higher affinity [1]. Both compounds were evaluated as full agonists in the same study, but the higher affinity of WAY-181187 may translate to greater receptor occupancy at equivalent concentrations [1].
Displacement of [³H]-LSD from human 5-HT6 receptor expressed in HeLa cells
Why This Matters
For in vitro assays where limited receptor occupancy is a concern, the higher affinity of WAY-181187 may provide more reliable target engagement and reduce the compound quantity required for experimental workflows.
[1] Schechter LE, Lin Q, Smith DL, Zhang G, Shan Q, Platt B, et al. Neuropharmacological profile of novel and selective 5-HT6 receptor agonists: WAY-181187 and WAY-208466. Neuropsychopharmacology. 2008;33(6):1323-1335. PMID: 17625499. View Source
GABAergic Modulation vs. ST1936 Monoaminergic Effects
In vivo microdialysis studies in freely moving rats demonstrate that WAY-181187 (10-30 mg/kg, s.c.) elicits robust elevations in extracellular GABA levels in the dorsal hippocampus, striatum, and amygdala, without affecting norepinephrine, serotonin, dopamine, or glutamate [1]. In contrast, the alternative 5-HT6 agonist ST1936 (5-20 mg/kg, i.p.) dose-dependently increases dialysate dopamine and norepinephrine in the nucleus accumbens shell and medial prefrontal cortex [2]. This divergent neurochemical profile indicates that WAY-181187 exerts its effects primarily through modulation of GABAergic systems, whereas ST1936 engages monoaminergic pathways [1][2].
Neurochemical modulationCross-study reported
WAY-181187: GABA↑, no monoamine change ST1936: dopamine/norepinephrine↑
GABAergic pathway-response interpretation
In vivo microdialysis, rat corticolimbic regions
MicrodialysisGABANeurochemistry
Evidence Dimension
Neurochemical effects in rat brain (microdialysis)
Target Compound Data
WAY-181187 (10-30 mg/kg s.c.): Increases extracellular GABA; no change in norepinephrine, serotonin, dopamine, or glutamate
Comparator Or Baseline
ST1936 (5-20 mg/kg i.p.): Increases dopamine and norepinephrine; GABA not reported
Quantified Difference
Qualitative difference in neurotransmitter class modulated
Conditions
In vivo microdialysis in freely moving rats; brain regions: dorsal hippocampus, striatum, amygdala for WAY-181187; nucleus accumbens shell and medial prefrontal cortex for ST1936
Why This Matters
Researchers investigating the role of 5-HT6 receptors in GABAergic neurotransmission or anxiety-related circuits should select WAY-181187; ST1936 is more appropriate for studies involving dopaminergic or noradrenergic interactions.
MicrodialysisGABANeurochemistry
[1] Schechter LE, Lin Q, Smith DL, Zhang G, Shan Q, Platt B, et al. Neuropharmacological profile of novel and selective 5-HT6 receptor agonists: WAY-181187 and WAY-208466. Neuropsychopharmacology. 2008;33(6):1323-1335. PMID: 17625499. View Source
[2] Valentini V, Frau R, Bordi F, Borsini F, Di Chiara G. A microdialysis study of ST1936, a novel 5-HT6 receptor agonist. Neuropharmacology. 2011;60(4):602-608. PMID: 21185318. View Source
Opposing 5-HT Neuron Firing vs. SB-399885
Direct electrophysiological recordings from the dorsal raphe nucleus (DRN) of anesthetized rats demonstrate that intravenous administration of WAY-181187 (1-4 mg/kg) causes a dose-dependent increase in 5-HT neuron firing rate, whereas the 5-HT6 antagonist SB-399885 (0.125-1 mg/kg) causes a dose-dependent decrease [1]. Importantly, the inhibitory effect of SB-399885 on firing rate is reversed by subsequent administration of WAY-181187 (3 mg/kg), confirming that these opposing effects are mediated through the same 5-HT6 receptor population [1].
5-HT neuron firingHead-to-head
WAY-181187: dose-dependent increase SB-399885: dose-dependent decrease Reversal by WAY-181187
Agonist/antagonist response context
DRN single-unit recording in anesthetized rat
Electrophysiology5-HT neuron firingIn vivo recording
Opposing directional effects; reversal of SB-399885 effect by 3 mg/kg WAY-181187
Conditions
Extracellular single-unit recordings in anesthetized rat DRN
Why This Matters
This functional antagonism confirms that WAY-181187 and SB-399885 are not interchangeable. Researchers must select the appropriate tool compound based on whether their hypothesis requires activation or blockade of 5-HT6 receptor signaling.
Electrophysiology5-HT neuron firingIn vivo recording
[1] Brouard JT, Schweimer JV, Houlton R, Burnham KE, Quérée P, Sharp T. Pharmacological Evidence for 5-HT6 Receptor Modulation of 5-HT Neuron Firing in Vivo. ACS Chem Neurosci. 2015;6(7):1241-1247. PMID: 25871172. View Source
BDNF Signaling Potency vs. SB-742457
In a study comparing the effects of 5-HT6 receptor ligands on hippocampal BDNF signaling impairments induced by the NMDA antagonist MK-801, WAY-181187 was found to be much more potent than the 5-HT6 antagonist SB-742457 in alleviating the inhibition of BDNF signaling pathways [1]. Both compounds increased hippocampal BDNF protein expression, but the magnitude and potency of the effect were substantially greater for WAY-181187, which correlated with superior performance in behavioral tests [1].
BDNF signaling potencyHead-to-head
Markedly stronger reversal of MK-801-induced BDNF inhibition vs. SB-742457
Supports neuroplasticity endpoint context
Hippocampal BDNF pathway analysis
BDNFCognitive dysfunctionMK-801 model
Evidence Dimension
Reversal of MK-801-induced BDNF signaling inhibition
Target Compound Data
WAY-181187: Potent reversal; stronger effect
Comparator Or Baseline
SB-742457: Weaker effect
Quantified Difference
WAY-181187 described as 'much more potent' and exhibiting 'stronger effect' in behavioral tests
Conditions
In vivo rat model of MK-801-induced cognitive impairment; hippocampal BDNF expression and signaling pathway analysis
Why This Matters
For studies investigating the role of 5-HT6 receptors in neuroplasticity, BDNF signaling, or cognitive enhancement, WAY-181187 may provide a more robust and detectable signal than the antagonist SB-742457.
BDNFCognitive dysfunctionMK-801 model
[1] Rychtyk J, Partyka A, Gdula-Argasińska J, Mysłowska K, Wilczyńska N, Jastrzębska-Więsek M, et al. 5-HT6 receptor agonist and antagonist improve memory impairments and hippocampal BDNF signaling alterations induced by MK-801. Behav Brain Res. 2019;359:467-476. PMID: 30552954. View Source
WAY-181187 HCl Research Applications
GABAergic Modulation in Corticolimbic Circuits
WAY-181187 HCl is the optimal tool compound for in vivo microdialysis studies investigating 5-HT6 receptor-mediated GABA release. As demonstrated by Schechter et al. (2008), subcutaneous administration (10-30 mg/kg) produces region-specific elevations in extracellular GABA in the dorsal hippocampus, striatum, and amygdala, without confounding effects on glutamate, norepinephrine, serotonin, or dopamine [1]. This unique neurochemical signature, not replicated by other 5-HT6 agonists like ST1936 (which primarily affects dopamine and norepinephrine), makes WAY-181187 essential for dissecting the role of 5-HT6 receptors in inhibitory neurotransmission and anxiety-related circuitry [1][2].
5-HT Neuronal Electrophysiology & Feedback
For researchers employing in vivo electrophysiology to study serotonergic systems, WAY-181187 HCl provides a validated positive control for 5-HT6 receptor-mediated increases in 5-HT neuron firing rate. As established by Brouard et al. (2015), intravenous administration (1-4 mg/kg) elicits a dose-dependent increase in firing rate in the dorsal raphe nucleus, an effect opposite to that of 5-HT6 antagonists [3]. This functional dichotomy confirms the compound's utility as a pharmacological tool to confirm 5-HT6 receptor involvement in neuronal excitability and to validate the specificity of antagonist effects.
Traumatic Brain Injury Cognitive Recovery
WAY-181187 HCl has demonstrated efficacy in a controlled cortical impact model of moderate TBI in rats. Administration of 3 mg/kg for five consecutive days post-injury significantly alleviated spatial reference memory deficits in the Morris water maze at one and four weeks post-injury (P < 0.001 and P < 0.01, respectively) [4]. This cognitive improvement was associated with upregulated BDNF expression in the medial prefrontal cortex and hippocampus, as well as increased dendritic spine density [4]. This well-characterized in vivo model provides a robust framework for studies of neuroplasticity and cognitive recovery following brain injury.
Schedule-Induced Polydipsia Model for OCD
WAY-181187 HCl has been validated in the rat schedule-induced polydipsia (SIP) model, a preclinical paradigm for obsessive-compulsive disorder. Acute oral administration (56-178 mg/kg) decreased adjunctive drinking behavior in a dose-dependent manner, demonstrating potential therapeutic relevance for compulsive behaviors [1]. This model provides a translational platform for investigating the role of 5-HT6 receptor agonism in OCD pathophysiology and for screening novel therapeutics targeting compulsive behaviors.
Application
Selection Property
Validation Focus
Corticolimbic GABA microdialysis studies
Region-specific GABA modulation
Inhibitory neurotransmission pathway context
Serotonergic electrophysiology studies
5-HT6-mediated firing rate modulation
Neuronal excitability response context
TBI cognitive recovery models
BDNF-dependent neuroplasticity response
Cognitive endpoint model context
Compulsive behavior research models
5-HT6 agonism response in SIP paradigm
Adjunctive drinking behavior endpoint review
[1] Schechter LE, Lin Q, Smith DL, Zhang G, Shan Q, Platt B, et al. Neuropharmacological profile of novel and selective 5-HT6 receptor agonists: WAY-181187 and WAY-208466. Neuropsychopharmacology. 2008;33(6):1323-1335. PMID: 17625499. View Source
[2] Valentini V, Frau R, Bordi F, Borsini F, Di Chiara G. A microdialysis study of ST1936, a novel 5-HT6 receptor agonist. Neuropharmacology. 2011;60(4):602-608. PMID: 21185318. View Source
[3] Brouard JT, Schweimer JV, Houlton R, Burnham KE, Quérée P, Sharp T. Pharmacological Evidence for 5-HT6 Receptor Modulation of 5-HT Neuron Firing in Vivo. ACS Chem Neurosci. 2015;6(7):1241-1247. PMID: 25871172. View Source
[4] Ou FY, Ning YL, Yang N, Chen XY, Peng Y, Zhao Y, et al. A 5-HT6R agonist alleviates cognitive dysfunction after traumatic brain injury in rats by increasing BDNF expression. Behav Brain Res. 2022;433:113997. PMID: 35803544. View Source
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